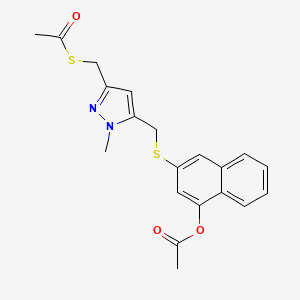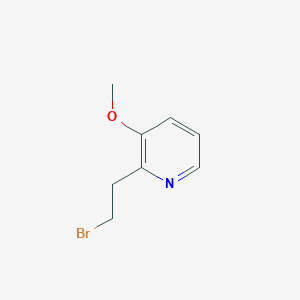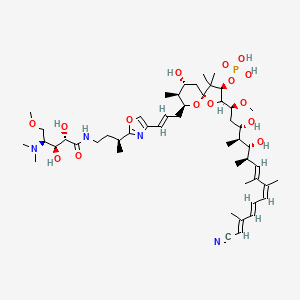
Calyculin F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calyculin F is a natural product isolated from the marine sponge Discodermia calyx. It belongs to the calyculin family, which are known for their potent cytotoxic properties. These compounds are highly valued in scientific research due to their ability to inhibit serine/threonine protein phosphatases, making them useful tools in studying cellular processes regulated by reversible phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calyculin F involves complex organic reactions due to its intricate structure, which includes multiple chiral centers and functional groups. The synthetic route typically starts with the preparation of key fragments, which are then assembled through a series of coupling reactions. Transition-metal-catalyzed coupling reactions are often employed to construct the tetraene fragment of this compound .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure and the difficulty in obtaining large quantities from natural sources. Therefore, total synthesis in the laboratory is the primary method for producing this compound. Advances in synthetic organic chemistry have made it possible to produce this compound in sufficient quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions
Calyculin F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its structure-activity relationships and to develop derivatives with improved properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
Mechanism of Action
Calyculin F exerts its effects by inhibiting serine/threonine protein phosphatases, specifically protein phosphatases 1 and 2A. This inhibition disrupts the dephosphorylation of key regulatory proteins, leading to alterations in cellular processes such as signal transduction and cell cycle progression. The compound’s ability to penetrate cell membranes enhances its effectiveness as an inhibitor .
Comparison with Similar Compounds
Calyculin F is similar to other members of the calyculin family, such as calyculin A, B, and C. These compounds share a common structural framework and exhibit similar biological activities. this compound is unique in its specific inhibitory profile and potency against protein phosphatases. Other similar compounds include okadaic acid and microcystins, which also inhibit protein phosphatases but differ in their chemical structures and sources .
Properties
CAS No. |
133445-06-4 |
|---|---|
Molecular Formula |
C50H81N4O15P |
Molecular Weight |
1009.2 g/mol |
IUPAC Name |
[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9Z,11E,13E)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20+,30-17-,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45+,46-,50+/m0/s1 |
InChI Key |
FKAWLXNLHHIHLA-PCYJXAAMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C\C=C\C(=C\C#N)\C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O |
Canonical SMILES |
CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


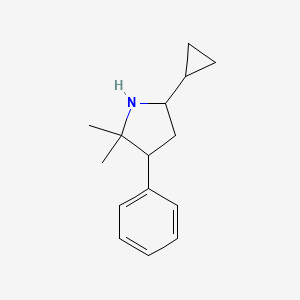
![Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)
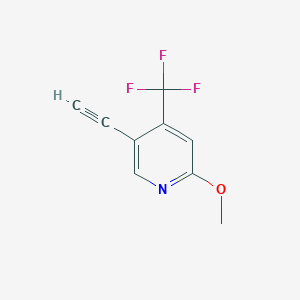
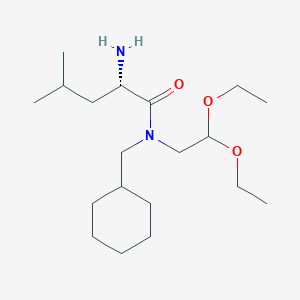
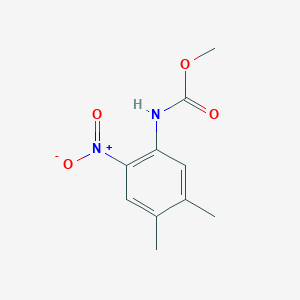

![6-Fluorobenzo[b]thiophen-5-amine](/img/structure/B13120587.png)
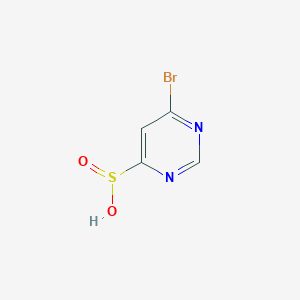
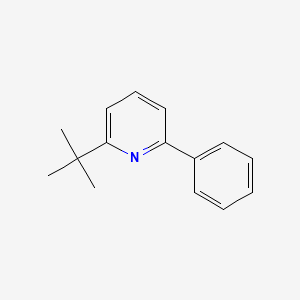
![Benzo[b]thiophene-5-carboximidamide](/img/structure/B13120608.png)
![2-[[(5-Bromo-4-chloro-3-pyridyl)methyl]amino]ethanol](/img/structure/B13120611.png)
